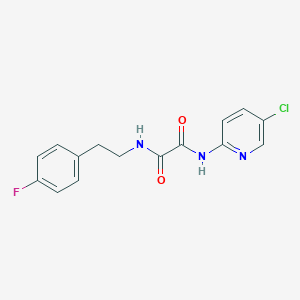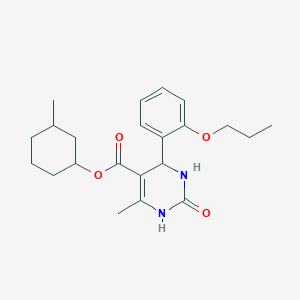
N1-(5-chloropyridin-2-yl)-N2-(4-fluorophenethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(5-chloropyridin-2-yl)-N2-(4-fluorophenethyl)oxalamide, commonly referred to as CPOP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPOP is a member of the oxalamide family, which is known for its diverse range of biological activities, including antitumor, antiviral, and antibacterial properties.
Applications De Recherche Scientifique
CPOP has been extensively studied for its potential applications in various fields, including drug discovery, bioimaging, and material science. In drug discovery, CPOP has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have antiviral activity against the influenza virus by inhibiting the viral replication process. In bioimaging, CPOP has been used as a fluorescent probe for imaging live cells and tissues due to its high photostability and low cytotoxicity. In material science, CPOP has been used as a building block for the synthesis of functionalized polymers and metal-organic frameworks.
Mécanisme D'action
The mechanism of action of CPOP is not fully understood, but it is believed to act by inhibiting various cellular processes, including DNA replication and protein synthesis. CPOP has been shown to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the Akt/mTOR pathway. It has also been shown to inhibit the influenza virus replication process by inhibiting the viral polymerase activity.
Biochemical and Physiological Effects:
CPOP has been shown to have both biochemical and physiological effects. Biochemically, it has been shown to inhibit the activity of various enzymes, including DNA polymerase and viral polymerase. Physiologically, it has been shown to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models. It has also been shown to have antiviral activity against the influenza virus.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using CPOP in lab experiments is its high purity and stability, which makes it suitable for various applications. It is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using CPOP is its limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the research and development of CPOP. One potential direction is to further investigate its antitumor and antiviral activities and optimize its structure for increased potency and selectivity. Another direction is to explore its potential applications in material science, particularly in the synthesis of functionalized polymers and metal-organic frameworks. Additionally, the use of CPOP as a fluorescent probe for bioimaging could be further explored for its potential in diagnostic and therapeutic applications.
Méthodes De Synthèse
The synthesis of CPOP involves the reaction of 5-chloropyridine-2-carboxylic acid with 4-fluorophenethylamine to form N-(5-chloropyridin-2-yl)-N-(4-fluorophenethyl)amine. This intermediate is then reacted with oxalyl chloride and triethylamine to form the final product, N1-(5-chloropyridin-2-yl)-N2-(4-fluorophenethyl)oxalamide. The synthesis method of CPOP has been optimized to produce high yields and purity, making it suitable for various applications.
Propriétés
IUPAC Name |
N'-(5-chloropyridin-2-yl)-N-[2-(4-fluorophenyl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFN3O2/c16-11-3-6-13(19-9-11)20-15(22)14(21)18-8-7-10-1-4-12(17)5-2-10/h1-6,9H,7-8H2,(H,18,21)(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDSLUKHBTLWBNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)C(=O)NC2=NC=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(5-chloropyridin-2-yl)-N2-(4-fluorophenethyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)acrylamide](/img/structure/B2685322.png)

![N-[2-Hydroxy-1-(4-methoxyphenyl)propyl]prop-2-enamide](/img/structure/B2685325.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B2685327.png)
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-(2,6-dimethylphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2685328.png)

![3-isopropyl-8,9-dimethoxy-5-{[3-(trifluoromethyl)benzyl]sulfanyl}imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2685331.png)
![4,7-Dimethyl-2-(2-oxopropyl)-6-(1-phenylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2685336.png)
![6-(3-methylpiperidin-1-yl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2685337.png)
![5,8-Bis(2,4-dichlorophenyl)-3-(trifluoromethyl)pyrido[2,3-d]pyridazine](/img/structure/B2685338.png)
![(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl(quinoxalin-2-yl)methanone](/img/structure/B2685339.png)

![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2685343.png)